Edelfosine

描述

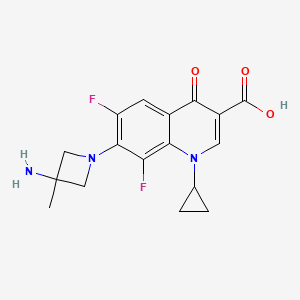

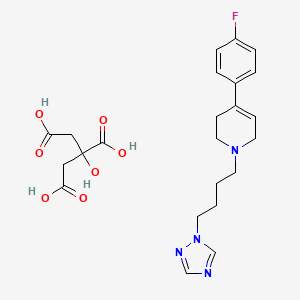

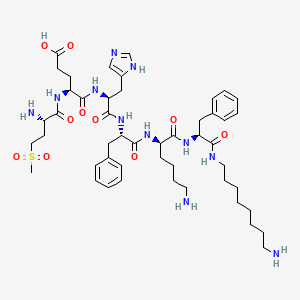

Edelfosine is a synthetic alkyl-lysophospholipid and a potent immunomodulator . It’s an effective inhibitor of tumor cell proliferation and has anti-tumor activity . Edelfosine induces apoptosis in a variety of cancer cells and accumulates in the cell membrane, where it alters lipid composition .

Synthesis Analysis

Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It’s incorporated by highly proliferating cells, such as activated immune cells . The drug acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interfering with phosphatidylcholine (PC) synthesis, subsequently inducing apoptosis .

Molecular Structure Analysis

The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .

Chemical Reactions Analysis

Edelfosine induces metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis . Specifically, it stimulates the TCA cycle . These metabolic perturbations are coupled with an increase in nucleic acid synthesis de novo, indicating acceleration of biosynthetic and reparative processes .

Physical And Chemical Properties Analysis

Edelfosine has a molar mass of 523.736 g·mol−1 . It’s a synthetic alkyl-lisophospholipid with anti-tumor activity .

科学研究应用

Antitumor Activity

Edelfosine is a synthetic antitumor compound . It induces apoptosis selectively in tumor cells . The ether lipid interacts with cholesterol-rich lipid rafts, endoplasmic reticulum (ER), and mitochondria . The overexpression of Bcl-2 or Bcl-xL blocks edelfosine-induced apoptosis .

Mitochondrial Targeting

Edelfosine’s pro-apoptotic action on cancer cells is associated with the recruitment of F1FO–ATP synthase into cholesterol-rich lipid rafts . Specific inhibition of the FO sector of the F1FO–ATP synthase hinders edelfosine-induced cell death .

Treatment of Resistant Trichomonas vaginalis

Edelfosine has been evaluated for its ability to inhibit the proliferation of the common sexually transmitted parasite Trichomonas vaginalis . It shows an IC50 = 19.8 µM against metronidazole-sensitive isolates and a remarkable IC50 = 7.6 µM against the metronidazole-resistant IR78 .

Activity Against Kinetoplastids

Edelfosine is active against kinetoplastids (Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei) .

Treatment of Autoimmune Diseases

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) .

Tissue Distribution

Edelfosine has been studied for its tissue distribution in mice .

作用机制

Edelfosine, a synthetic alkyl-lysophospholipid (ALP), is known for its antineoplastic (anti-cancer) effects . It has been proposed for the treatment of various diseases, including cancer, autoimmune diseases, anti-HIV, and parasitic diseases . This article will delve into the mechanism of action of Edelfosine.

Target of Action

Edelfosine primarily targets the Fas/CD95 cell death receptor located in the cellular membranes . This receptor plays a crucial role in inducing apoptosis, a form of programmed cell death .

Mode of Action

It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interfering with phosphatidylcholine (PC) synthesis, leading to the induction of apoptosis . It can also inhibit the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway .

Pharmacokinetics

Edelfosine presents slow elimination and high distribution to tissues . The bioavailability for a single oral dose of edelfosine is less than 10%, but multiple-dose oral administration can increase this value up to 64% . This suggests that multiple oral administration is required to increase oral bioavailability .

Action Environment

The action of Edelfosine can be influenced by environmental factors. For instance, the presence of cholesterol and membrane rafts in the cellular environment is key to the mechanism of anticancer activity of Edelfosine .

未来方向

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has shown efficacy in the animal model of MS, experimental autoimmune encephalomyelitis (EAE) . Edelfosine is already FDA-approved and there are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .

属性

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edelfosine | |

CAS RN |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。